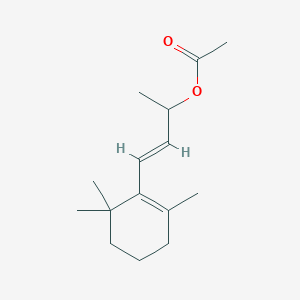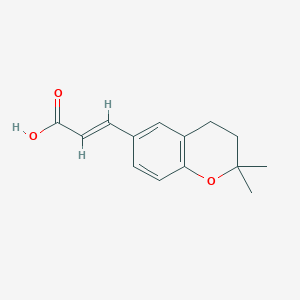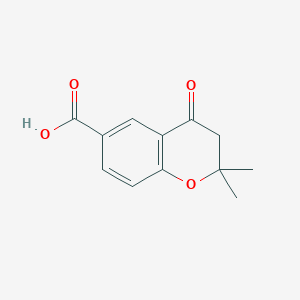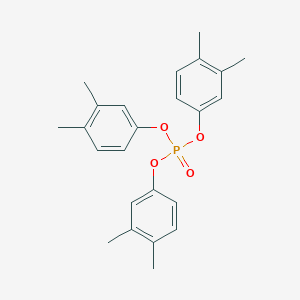
Tris(3,4-dimethylphenyl) phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(3,4-dimethylphenyl) phosphate, also known as TDCPP, is a flame retardant chemical used in various consumer products, including furniture, electronics, and children's toys. It is a member of the organophosphate family of chemicals, which are known to have toxic effects on human health and the environment.
Wirkmechanismus
Tris(3,4-dimethylphenyl) phosphate acts as a flame retardant by interfering with the combustion process. It works by releasing phosphorus-containing gases when exposed to high temperatures, which dilute the oxygen and reduce the flammability of the material. However, Tris(3,4-dimethylphenyl) phosphate is also known to have toxic effects on human health and the environment. It acts as an endocrine disruptor, interfering with the hormonal balance in the body. It also has neurotoxic effects, causing damage to the nervous system.
Biochemische Und Physiologische Effekte
Tris(3,4-dimethylphenyl) phosphate has been shown to have a range of biochemical and physiological effects on human health. It has been linked to reproductive and developmental toxicity, as well as cancer and other chronic diseases. Tris(3,4-dimethylphenyl) phosphate has also been shown to have neurotoxic effects, causing damage to the nervous system and impairing cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
Tris(3,4-dimethylphenyl) phosphate is a widely available and inexpensive chemical that is commonly used in flame retardant applications. It is also a well-studied compound, with a large body of scientific literature available on its toxicity and health effects. However, Tris(3,4-dimethylphenyl) phosphate is also a highly toxic chemical that poses significant risks to human health and the environment. As such, its use in laboratory experiments should be carefully considered and regulated.
Zukünftige Richtungen
Future research on Tris(3,4-dimethylphenyl) phosphate should focus on developing safer and more effective flame retardant alternatives. This could involve investigating the use of natural materials, such as wool and cotton, as flame retardants. It could also involve developing new chemical compounds that are less toxic and more environmentally friendly. Additionally, future research should continue to investigate the health effects of Tris(3,4-dimethylphenyl) phosphate and other organophosphate flame retardants, with a focus on understanding the mechanisms of toxicity and developing effective mitigation strategies.
Conclusion
In conclusion, Tris(3,4-dimethylphenyl) phosphate is a widely used flame retardant chemical that has been extensively studied for its toxicity and health effects. While it is an effective flame retardant, it poses significant risks to human health and the environment. Future research should focus on developing safer and more effective flame retardant alternatives, as well as continuing to investigate the health effects of Tris(3,4-dimethylphenyl) phosphate and other organophosphate flame retardants.
Synthesemethoden
Tris(3,4-dimethylphenyl) phosphate is synthesized by reacting phosphorus oxychloride with 3,4-dimethylphenol in the presence of a catalyst. The resulting product is a white crystalline powder that is insoluble in water but soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
Tris(3,4-dimethylphenyl) phosphate has been extensively studied for its flame retardant properties and its potential health effects. In scientific research, Tris(3,4-dimethylphenyl) phosphate is commonly used as a model compound to investigate the toxicity of organophosphate flame retardants. It is also used as a reference standard in analytical chemistry to detect and quantify Tris(3,4-dimethylphenyl) phosphate in various samples.
Eigenschaften
CAS-Nummer |
3862-11-1 |
|---|---|
Produktname |
Tris(3,4-dimethylphenyl) phosphate |
Molekularformel |
C24H27O4P |
Molekulargewicht |
410.4 g/mol |
IUPAC-Name |
tris(3,4-dimethylphenyl) phosphate |
InChI |
InChI=1S/C24H27O4P/c1-16-7-10-22(13-19(16)4)26-29(25,27-23-11-8-17(2)20(5)14-23)28-24-12-9-18(3)21(6)15-24/h7-15H,1-6H3 |
InChI-Schlüssel |
BCTKCHOESSAGCN-UHFFFAOYSA-N |
Verunreinigungen |
Tri-o-cresyl phosphate and other o-cresyl-components /TXP formulations/ |
SMILES |
CC1=C(C=C(C=C1)OP(=O)(OC2=CC(=C(C=C2)C)C)OC3=CC(=C(C=C3)C)C)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)OP(=O)(OC2=CC(=C(C=C2)C)C)OC3=CC(=C(C=C3)C)C)C |
Siedepunkt |
260-263 °C @ 7 mm Hg |
Color/Form |
Wax |
melting_point |
72.0 °C 72 °C |
Andere CAS-Nummern |
3862-11-1 |
Piktogramme |
Irritant |
Löslichkeit |
Sol in benzene; slightly soluble in ethanol and hexane |
Synonyme |
Tri-3,4-xylyl Phosphate; Tris(3,4-dimethylphenyl) Phosphate; 3,4-Xylyl Phosphate; NSC 66431; Tri-3,4-xylenyl Phosphate; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



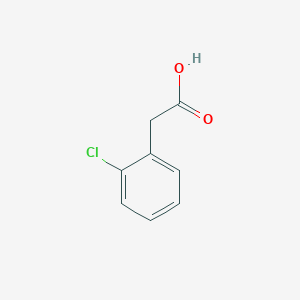
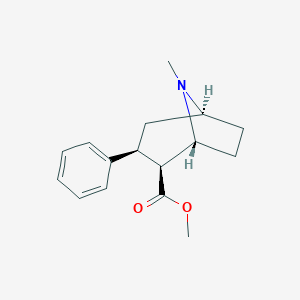
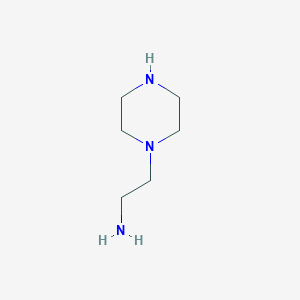
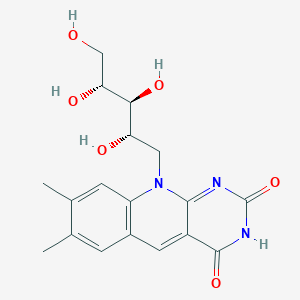
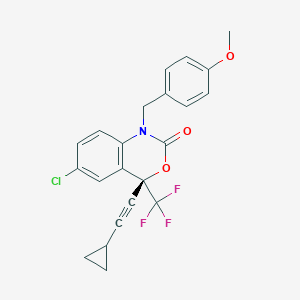
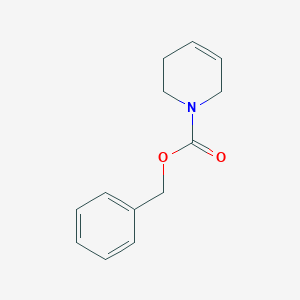
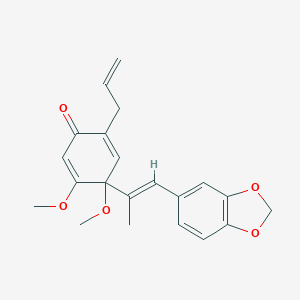
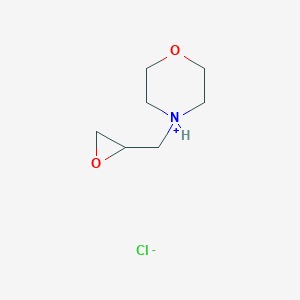
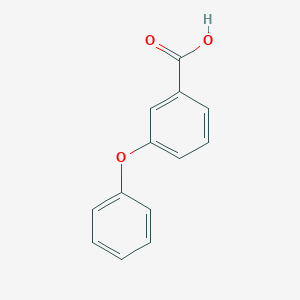
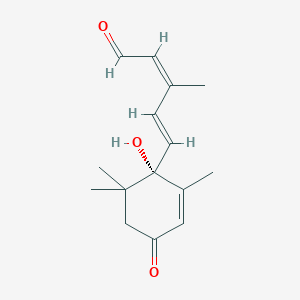
![2-(4-chlorophenoxy)-2-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide](/img/structure/B42601.png)
